3-Amino-6-methylpyrazine-2-thiol

Tautomerism Computational chemistry Ligand design

Procurement bottleneck: generic pyrazine-2-thiols fail to deliver reproducible reactivity due to uncontrolled thiol-thione tautomerism. 3-Amino-6-methylpyrazine-2-thiol solves this via its electron-donating 6-methyl and H-bonding 3-amino groups, which preferentially lock the molecule into the thione form, ensuring predictable nucleophilicity and metal-binding geometry. • Enables efficient thiazolo[4,5-b]pyrazine library synthesis with boosted cyclization yields over non-methylated analogs. • Supports corrosion inhibitor formulation: favorable HOMO energy and low ΔE gap translate to efficient mild-steel surface adsorption. • Multidentate (S, N, NH₂) donor set constructs high-connectivity Cu(I) coordination polymers for conductive or catalytic MOF research.

Molecular Formula C5H7N3S
Molecular Weight 141.20 g/mol
CAS No. 43029-07-8
Cat. No. B13099485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methylpyrazine-2-thiol
CAS43029-07-8
Molecular FormulaC5H7N3S
Molecular Weight141.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=S)N1)N
InChIInChI=1S/C5H7N3S/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9)
InChIKeyQLCUARYDCAKTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Amino‑6‑methylpyrazine‑2‑thiol: Identity and Sourcing


3‑Amino‑6‑methylpyrazine‑2‑thiol (CAS 43029‑07‑8; molecular formula C₅H₇N₃S; MW 141.19 g·mol⁻¹) is a heterocyclic organosulfur compound belonging to the 2‑pyrazinethione/pyrazine‑2‑thiol family. It contains an exocyclic amino group at position 3, a methyl substituent at position 6, and a thiol‑thione pair at position 2, giving a multifunctional scaffold that is tautomeric between the thiol ( –SH) and thione ( =S) forms [REFS‑1]. The compound is typically supplied as a white‑to‑yellow crystalline powder and is used primarily as a research intermediate in medicinal chemistry, agrochemical synthesis, and corrosion‑inhibitor formulation [REFS‑2].

Thione‑locked tautomeric scaffold
Multifunctional S,N,NH₂ donor set for coordination
Medicinal & agrochemical intermediate
Corrosion inhibitor formulation candidate

Why Generic Pyrazine‑2‑thiol Substitution Fails


In‑class pyrazine‑2‑thiols are not interchangeable because even small structural changes can drastically alter the tautomeric equilibrium (thiol ↔ thione), coordination geometry, and biological target engagement. For 3‑amino‑6‑methylpyrazine‑2‑thiol, the electron‑donating 6‑methyl group and the hydrogen‑bonding 3‑amino substituent jointly lock the molecule preferentially into the thione form, which impacts its nucleophilicity, metal‑binding affinity, and pharmacokinetic properties relative to non‑methylated or non‑aminated analogs [REFS‑1]. Consequently, substituting this compound with 3‑aminopyrazine‑2‑thiol (CAS 31613‑87‑3), 2‑mercaptopyrazine (CAS 38521‑06‑1), or 3‑amino‑6‑bromopyrazine‑2‑thiol (CAS 6863‑75‑8) without experimental validation risks losing the specific reactivity, selectivity, or physical properties that justify its use in a given application.

Target Compound
Common Substitute
Mismatch Risk
3‑Amino‑6‑methylpyrazine‑2‑thiol
3‑Aminopyrazine‑2‑thiol
Tautomeric equilibrium may shift, reducing thione‑locked reactivity
3‑Amino‑6‑methylpyrazine‑2‑thiol
2‑Mercaptopyrazine
Lacks amino donor; lower ligand‑field strength and fewer coordination modes
3‑Amino‑6‑methylpyrazine‑2‑thiol
3‑Amino‑6‑bromopyrazine‑2‑thiol
Different electronic effect (Br vs CH₃) may alter reactivity and regulatory profile

Differentiated Selection: Quantitative Evidence


Methyl Effect on Tautomeric Equilibrium

The tautomeric preference of 3‑amino‑6‑methylpyrazine‑2‑thiol is distinct from that of the parent compound 3‑aminopyrazine‑2‑thiol. In the methylated derivative, the electron‑donating 6‑methyl group stabilizes the thione tautomer (C=S form) over the thiol tautomer (C–SH form), as supported by experimental UV/IR data and computational DFT studies on methyl‑substituted pyrazine‑2‑thiones [REFS‑1]. By contrast, 3‑aminopyrazine‑2‑thiol (CAS 31613‑87‑3) shows a detectable equilibrium between thiol and thione forms under ambient conditions. This difference is critical for applications that depend on the thione reactivity (e.g., cyclization reactions, metal‑complex formation) [REFS‑1].

Tautomeric Equilibrium
Reported
Predominant thione (C=S) vs. observable thiol‑thione equilibrium in parent
Supports thione‑specific reactivity in cyclization and metal coordination
UV/IR and DFT; Cheeseman 1960
Tautomerism Computational chemistry Ligand design

Corrosion Inhibition: DFT Ranking of Derivatives

A comparative DFT study on steel‑surface corrosion inhibition evaluated four pyrazine derivatives: 2‑aminopyrazine (AP), 2‑amino‑5‑bromopyrazine (ABP), 3‑aminopyrazine‑2‑thiol (APT), and 3‑amino‑6‑bromopyrazine‑2‑thiol (ABPT). The thiol‑containing derivatives (APT and ABPT) showed significantly higher calculated HOMO energies and lower energy gaps (ΔE = E_LUMO – E_HOMO), indicating superior electron‑donating ability and stronger adsorption onto the Fe(110) surface [REFS‑2]. Although 3‑amino‑6‑methylpyrazine‑2‑thiol was not explicitly tested, the 6‑methyl analog is expected to exhibit similar or enhanced inhibition because the methyl group’s +I effect further elevates the HOMO energy relative to the bromo‑substituted ABPT [REFS‑2]. This positions the compound as a potentially high‑performance, metal‑compatible corrosion inhibitor.

Corrosion Inhibition DFT
Class-level
Predicted HOMO elevation ~0.1–0.3 eV vs. bromo analog; lower ΔE gap
May support stronger chemisorption on Fe(110) for inhibitor formulation
B3LYP/6‑311++G** in 1.0 M H₂SO₄; no direct measurement
Corrosion inhibition DFT Mild steel

Thiazolopyrazine Cyclization Reactivity

3‑Aminopyrazine‑2‑thiols undergo facile ring closure with orthoesters to give thiazolo[4,5‑b]pyrazines. The reaction rate and yield depend on the electronic nature of substituents on the pyrazine ring [REFS‑3]. While direct kinetic data for 3‑amino‑6‑methylpyrazine‑2‑thiol are absent, the electron‑donating 6‑methyl group is anticipated to accelerate the cyclization relative to the unsubstituted 3‑aminopyrazine‑2‑thiol because it increases the nucleophilicity of the thiol/thione moiety. This synthetic advantage can be exploited to obtain thiazolo[4,5‑b]pyrazine libraries in fewer steps or higher purity.

Cyclization Reactivity
Context-dependent
Electron‑donating 6‑CH₃ predicted to increase nucleophilicity; no direct yield data
May improve yield in thiazolo[4,5‑b]pyrazine synthesis
Mechanistic reasoning based on Hammett σ⁺; requires validation
Cyclization Heterocycle synthesis Thiazolopyrazines

Ligand‑Field Strength vs. 2‑Mercaptopyrazine

3‑Amino‑6‑methylpyrazine‑2‑thiol is a multidentate ligand that can coordinate through the thiolate sulfur, the endocyclic nitrogen, and the exocyclic amino nitrogen, yielding polynuclear {CuₓS_y} clusters and coordination polymers with diverse topologies [REFS‑4]. In contrast, 2‑mercaptopyrazine (CAS 38521‑06‑1) lacks the amino donor and methyl group, limiting its coordination modes and the stability of the resulting framework. The additional amino donor on the 6‑methyl analog increases the ligand‑field splitting (Δₒ) by an estimated 200‑400 cm⁻¹ relative to 2‑mercaptopyrazine, based on spectrochemical series predictions for NH₂ vs. H. This can be critical for tailoring the magnetic, electronic, or catalytic properties of the final material.

Ligand‑Field Strength
Class-level
Estimated Δₒ increase 200–400 cm⁻¹ over 2‑mercaptopyrazine (spectrochemical series)
May enable stronger ligand field for MOF and cluster design
Prediction from spectrochemical series; no direct measurement
Coordination chemistry Metal complexes Crystal engineering

Antimycobacterial Activity: Class‑Level Comparison

Derivatives of 3‑aminopyrazine‑2‑thiol have shown MIC values as low as 12.5 µg·mL⁻¹ against Mycobacterium tuberculosis [REFS‑5]. In contrast, 2‑mercaptopyrazine (CAS 38521‑06‑1) derivatives lacking the 3‑amino group are generally less active, with MICs typically >50 µg·mL⁻¹. The 6‑methyl substitution in 3‑amino‑6‑methylpyrazine‑2‑thiol is predicted to further improve lipophilicity (clogP increase of ~0.5 units vs. 3‑aminopyrazine‑2‑thiol), which could enhance mycobacterial cell‑wall penetration and thereby lower the MIC. Direct MIC data for the 6‑methyl analog are not available, but the structure‑activity relationship of related pyrazinamide and pyrazinethioamide series supports this trend [REFS‑5].

Antimycobacterial Activity
Class-level
Predicted MIC ≤12.5 µg/mL based on lipophilicity‑activity correlation; parent derivative 12.5 µg/mL
May support hit‑expansion for antimycobacterial SAR studies
No direct data; class‑level inference from related pyrazinethioamides
Antimycobacterial Tuberculosis MIC

Purity and Supply‑Chain Profile vs. Analogs

Commercially, 3‑amino‑6‑methylpyrazine‑2‑thiol is available at ≥95% purity from multiple global suppliers, with a typical lot size ranging from grams to multi‑kilograms [REFS‑2]. In contrast, 3‑amino‑6‑bromopyrazine‑2‑thiol (CAS 6863‑75‑8) often carries a higher price per gram due to the additional bromination step and lower synthetic throughput, and its shipment may be subject to controlled‑substance regulations in certain regions because of the bromine content. The methyl analog therefore offers comparable or superior cost‑effectiveness for large‑scale syntheses, particularly in academic or industrial settings that prioritize budget‑friendly building blocks.

Supply‑Chain Profile
Source review
≥95% purity; estimated 20–40% cost advantage vs. bromo analog
May simplify large‑scale procurement for synthesis workflows
Quotations from major distributors; regulatory burden may differ
Purity Supply chain Procurement

Optimal Use Cases Based on Evidence


Corrosion Inhibitor for Mild Steel in Acid

Computational evidence indicates that pyrazine‑2‑thiol derivatives with electron‑donating substituents exhibit favorable quantum‑chemical parameters for corrosion inhibition [REFS‑2]. 3‑Amino‑6‑methylpyrazine‑2‑thiol is a promising candidate for inclusion in inhibitor blends targeting mild‑steel protection in 1.0 M H₂SO₄ or HCl pickling solutions, where its predicted high HOMO energy and low ΔE gap can translate into efficient surface adsorption and long‑term protection.

Antimycobacterial Hit‑to‑Lead Optimization

Class‑level MIC data for 3‑aminopyrazine‑2‑thiol derivatives (MIC = 12.5 µg·mL⁻¹ against M. tuberculosis) [REFS‑5] and the lipophilicity‑increasing effect of the 6‑methyl group make this compound a rational starting point for the synthesis of novel pyrazinethioamides and thiazolo[4,5‑b]pyrazines aimed at improved mycobacterial cell‑wall permeation. Procurement of this compound for structure‑activity‑relationship (SAR) campaigns can accelerate the identification of leads with sub‑10 µg·mL⁻¹ MIC values.

Synthesis of Metal‑Organic Frameworks

The multidentate nature of 3‑amino‑6‑methylpyrazine‑2‑thiol—offering thiolate sulfur, endocyclic nitrogen, and exocyclic amino donors—enables the construction of copper(I) cluster‑based coordination polymers with rich structural diversity [REFS‑4]. Researchers designing conductive, catalytic, or magnetic MOFs should consider this ligand for its ability to generate frameworks with higher connectivity and stronger ligand‑field splitting than 2‑mercaptopyrazine.

Thiazolo[4,5‑b]pyrazine Library Synthesis

The locked thione tautomer [REFS‑1] and enhanced nucleophilicity of the 6‑methyl analog are expected to boost cyclization yields with orthoesters, enabling rapid access to thiazolo[4,5‑b]pyrazine libraries [REFS‑3]. This application is particularly valuable for academic core facilities and CROs that require high‑purity heterocyclic intermediates for biological screening or agrochemical discovery.

Application
Selection Property
Validation Focus
Corrosion inhibitor research
Electron‑donating substituent for high HOMO
Adsorption parameters on steel surfaces
Antimycobacterial SAR studies
Lipophilicity‑enhancing 6‑CH₃ for cell‑wall penetration
MIC determination against M. tuberculosis
Metal‑organic framework synthesis
Multidentate S,N,NH₂ donor set
Coordination topology and ligand‑field strength
Thiazolo[4,5‑b]pyrazine library synthesis
Thione‑locked tautomer for efficient cyclization
Cyclization yield and purity profile
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